1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane
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Overview
Description
1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane is an organic compound that features a cycloheptane ring substituted with an iodomethyl group and a propan-2-yloxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane typically involves the following steps:
Formation of the Cycloheptane Ring: This can be achieved through various cyclization reactions, such as intramolecular alkylation or ring-closing metathesis.
Introduction of the Iodomethyl Group: This step often involves the halogenation of a methyl group attached to the cycloheptane ring using reagents like iodine and a suitable oxidizing agent.
Attachment of the Propan-2-yloxy Group: This can be done through an etherification reaction, where the cycloheptane ring is reacted with propan-2-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amine derivative, while oxidation could produce a ketone or aldehyde.
Scientific Research Applications
1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a chlorine atom instead of iodine.
1-(Iodomethyl)-1-(methoxy)cycloheptane: Similar structure but with a methoxy group instead of propan-2-yloxy.
Uniqueness
1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane is unique due to the presence of both an iodomethyl group and a propan-2-yloxy group on the cycloheptane ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H21IO |
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Molecular Weight |
296.19 g/mol |
IUPAC Name |
1-(iodomethyl)-1-propan-2-yloxycycloheptane |
InChI |
InChI=1S/C11H21IO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3 |
InChI Key |
CDIRMZHREHPWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCCCC1)CI |
Origin of Product |
United States |
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